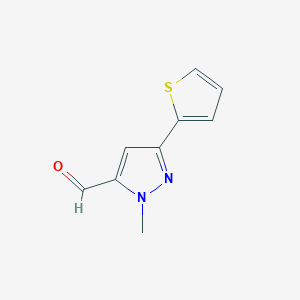

1-Methyl-3-thien-2-YL-1H-pyrazole-5-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methyl-3-thien-2-YL-1H-pyrazole-5-carbaldehyde is a useful research compound. Its molecular formula is C9H8N2OS and its molecular weight is 192.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-Methyl-3-thien-2-YL-1H-pyrazole-5-carbaldehyde is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and research findings related to this compound, highlighting its potential applications in medicine.

Chemical Structure and Properties

This compound features a thienyl group attached to a pyrazole ring, contributing to its unique chemical reactivity and biological properties. The presence of the aldehyde functional group enhances its potential for various biochemical interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values suggest strong activity, comparable to established antibiotics.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.25 | Bactericidal |

| Enterococcus faecalis | 0.50 | Bactericidal |

| Escherichia coli | 0.75 | Bacteriostatic |

Anticancer Properties

The compound has shown promise in anticancer research, particularly against various cancer cell lines. Studies have reported that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Mechanism of Action:

this compound appears to interact with cellular targets involved in cell proliferation and survival, leading to increased apoptosis rates in cancer cells. This interaction is thought to involve the inhibition of key enzymes and pathways associated with tumor growth.

Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated that this compound had one of the lowest MIC values among tested derivatives, highlighting its potential as a lead compound for developing new antimicrobial agents .

Study 2: Anticancer Activity

In a separate investigation focusing on anticancer effects, this compound was tested against A549 lung cancer cells. The compound demonstrated a dose-dependent decrease in cell viability, with IC50 values suggesting significant cytotoxicity compared to control treatments . The study emphasized the need for further exploration into its mechanisms and potential therapeutic applications.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition: It inhibits enzymes involved in critical metabolic pathways.

- DNA Interaction: The compound may bind to DNA or RNA, disrupting replication or transcription processes.

- Cell Signaling Modulation: It alters signaling pathways that regulate cell survival and apoptosis.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anti-inflammatory Activity : Recent studies have indicated that derivatives of pyrazole compounds, including those similar to 1-methyl-3-thien-2-yl-1H-pyrazole-5-carbaldehyde, exhibit anti-inflammatory properties. For instance, compounds in this class have been shown to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The structure–activity relationship (SAR) studies suggest that modifications to the pyrazole ring can enhance bioactivity against COX enzymes, potentially leading to new anti-inflammatory drugs .

Antitumor Potential : The compound has also been evaluated for its antitumor properties. Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo. These findings highlight the potential for developing novel anticancer agents based on the pyrazole scaffold .

Agrochemical Applications

Pesticide Development : The thienyl group in this compound can enhance the biological activity of agrochemicals. Research has focused on synthesizing derivatives that exhibit insecticidal and fungicidal activities. These compounds are being explored as potential candidates for new pesticides due to their effectiveness against various agricultural pests .

Material Science

Polymer Chemistry : The compound's unique structure allows it to serve as a building block in the synthesis of polymers with specific properties. Its aldehyde functional group can participate in polymerization reactions, leading to materials with tailored mechanical and thermal properties. This application is particularly relevant in the development of advanced materials for electronics and coatings .

Case Studies

Propiedades

IUPAC Name |

2-methyl-5-thiophen-2-ylpyrazole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c1-11-7(6-12)5-8(10-11)9-3-2-4-13-9/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKARRIJZFBGKSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CS2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90594564 |

Source

|

| Record name | 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879896-48-7 |

Source

|

| Record name | 1H-Pyrazole-5-carboxaldehyde, 1-methyl-3-(2-thienyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879896-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90594564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.